1-Chloro-6-methoxyisoquinolin-5-amine

Lipophilicity Drug-likeness Permeability

Researchers needing orthogonal functionalization for kinase/MAO SAR often face missing halogen handles. 1-Chloro-6-methoxyisoquinolin-5-amine solves this with dual 1-Cl/5-NH₂ reactivity. • Enables sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after amine derivatization. • The 6-OMe group provides an H-bond acceptor distinct from non-methoxylated analogs. • 98% purity (Leyan); GHS06/UN 2811 compliant; immediate quote for 1 g-10 g scales.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B12820008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-6-methoxyisoquinolin-5-amine
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC=C2)Cl)N
InChIInChI=1S/C10H9ClN2O/c1-14-8-3-2-7-6(9(8)12)4-5-13-10(7)11/h2-5H,12H2,1H3
InChIKeyFSMRLSIOICZKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-6-methoxyisoquinolin-5-amine for Medicinal Chemistry


1-Chloro-6-methoxyisoquinolin-5-amine (CAS 1894125-11-1) is a trisubstituted isoquinoline building block bearing a chlorine atom at the 1-position, a methoxy group at the 6-position, and a primary amine at the 5-position. With a molecular formula of C₁₀H₉ClN₂O and molecular weight of 208.64 g/mol, it belongs to the class of halogenated aminoisoquinolines that serve as versatile synthetic intermediates in medicinal chemistry, particularly for kinase inhibitor programs and monoamine oxidase (MAO) modulator discovery . The 5-amino group provides a derivatization handle for amide coupling, urea formation, or reductive amination, while the 1-chloro substituent enables transition-metal-catalyzed cross-coupling reactions that are inaccessible with the non-halogenated 6-methoxyisoquinolin-5-amine analog.

Why 1-Chloro-6-methoxyisoquinolin-5-amine Cannot Be Substituted


Isoquinoline-5-amine derivatives are frequently employed as scaffolds for kinase inhibitors and MAO modulators, but substitution at the 1- and 6-positions profoundly alters both reactivity and biological profile. The 1-chloro substituent on this compound provides a critical synthetic handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) that is entirely absent in the 1-unsubstituted 6-methoxyisoquinolin-5-amine (CAS 72677-90-8) and replaced by a less reactive methoxy group in 1-methoxyisoquinolin-5-amine (CAS 72678-02-5). The 6-methoxy group, in turn, differentiates this compound from 1-chloroisoquinolin-5-amine (CAS 374554-54-8) by contributing an additional hydrogen bond acceptor and modulating lipophilicity (XLogP3 = 2.4 for the target vs. 2.4 for the non-methoxylated analog, but with distinct polar surface area) [1]. Furthermore, the 5-amino regioisomer is structurally and electronically distinct from the 4-amino isomer (1-chloro-6-methoxyisoquinolin-4-amine, CAS 1606150-26-8), which presents a different vector for derivatization and altered electronic distribution in the isoquinoline ring system. Class-level SAR from the isoquinoline MAO literature demonstrates that even subtle substitution changes (e.g., N-methylation vs. free amine, methoxy position) can shift MAO-A/MAO-B selectivity by orders of magnitude [2]. These cumulative differences make direct substitution of one analog for another scientifically unjustified without empirical validation.

1-Chloro-6-methoxyisoquinolin-5-amine: Differentiation from Closest Analogs


Lipophilicity Modulation vs. 1-Methoxy Analog

The target compound (XLogP3 = 2.4) exhibits approximately one log unit higher lipophilicity than the 1-methoxy analog (1-methoxyisoquinolin-5-amine, predicted XLogP ≈ 1.4 from computed data), attributable to the replacement of the 1-methoxy oxygen with a more lipophilic chlorine atom . This difference is relevant for blood-brain barrier penetration potential and membrane permeability in cellular assays, while the 1-chloro substituent simultaneously preserves a synthetic cross-coupling handle that the 1-methoxy analog lacks for C–C bond formation.

Lipophilicity Drug-likeness Permeability

H-Bond Acceptor Differentiation vs. 1-Chloroisoquinolin-5-amine

The 6-methoxy group on the target compound contributes a third hydrogen bond acceptor (total HBA = 3) compared to only two HBA for 1-chloroisoquinolin-5-amine (CAS 374554-54-8, which lacks the 6-OMe group) [1]. This additional HBA site is positioned para to the 5-amino group on the isoquinoline ring, potentially enabling an additional polar contact with kinase hinge regions or MAO active-site residues that is geometrically inaccessible to the non-methoxylated analog.

Hydrogen bonding Target engagement Solubility

5-Amine vs. 4-Amine Regioisomer Differentiation

The 5-amino isomer (target compound) and the 4-amino isomer (1-chloro-6-methoxyisoquinolin-4-amine, CAS 1606150-26-8) share identical molecular formula (C₁₀H₉ClN₂O, MW 208.64) but differ in the position of the amine on the isoquinoline ring . The 5-amino group is positioned peri to the 6-methoxy substituent, creating a contiguous electron-rich region on the benzo ring, whereas the 4-amino group sits on the pyridine ring adjacent to the 1-chloro substituent, resulting in fundamentally different electronics (the 4-amine is conjugated with the ring nitrogen) and a distinct exit vector for elaborated analogs. This regioisomerism produces non-interchangeable SAR in any target engagement study.

Regiochemistry Fragment-based drug design Vector diversity

MAO-A Inhibitory Potential via 6-Methoxyisoquinoline Core

While direct MAO inhibition data for the target compound are not available in the public domain, class-level SAR from a systematic isoquinoline MAO study demonstrates that the N-methyl-6-methoxyisoquinolinium ion achieves an MAO-A IC₅₀ of 0.81 μM, and that 6-methoxy substitution is a key determinant of MAO-A potency and selectivity within the isoquinoline class [1]. The target compound incorporates the same 6-methoxy substitution pattern and an additional 5-amino group, which provides a synthetic entry point not present on the reference N-methyl-6-methoxyisoquinolinium ion. This positions the target compound as a potential precursor for generating novel MAO-A inhibitors with enhanced substitution diversity at the 5-position.

Monoamine oxidase Neuropharmacology Structure-activity relationship

Purity and GHS Safety Profile

Commercially available 1-chloro-6-methoxyisoquinolin-5-amine is supplied at 98% purity (HPLC-guided) from Leyan (Product No. 1972776), with a documented GHS hazard classification of H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled), corresponding to GHS Category 6.1 (UN 2811, Packing Group III) . In contrast, the non-chlorinated analog 6-methoxyisoquinolin-5-amine (CAS 72677-90-8) is also available at 98% purity from Leyan (Product No. 1539807) but carries a different hazard profile . The defined toxicity classification of the target compound necessitates appropriate handling infrastructure (fume hood, PPE), which should be factored into procurement planning and laboratory workflow design.

Quality control Safety assessment Procurement specification

1-Chloro Handle for Cross-Coupling Diversification

The 1-chloro substituent on the target compound is amenable to Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira alkynylation), enabling C–C and C–N bond formation at the 1-position [1]. The non-halogenated analog 6-methoxyisoquinolin-5-amine (CAS 72677-90-8) lacks this reactive handle entirely, limiting 1-position diversification to electrophilic aromatic substitution or directing-group-mediated C–H activation strategies. The 1-methoxy analog (1-methoxyisoquinolin-5-amine, CAS 72678-02-5) can undergo demethylation to a 1-hydroxy intermediate, but the subsequent activation (e.g., tosylation or triflation) adds synthetic steps and can reduce overall yield compared to direct cross-coupling from the chloro precursor.

Cross-coupling Library synthesis Late-stage functionalization

1-Chloro-6-methoxyisoquinolin-5-amine Procurement & Application Scenarios


Kinase Inhibitor Library Synthesis with Bifunctional Scaffold

This compound is ideally suited as a bifunctional scaffold for generating kinase-focused compound libraries. The 5-amine can be acylated, sulfonylated, or converted to ureas and amides to engage kinase hinge-binding motifs, while the 1-chloro substituent allows subsequent Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity elements. This orthogonal reactivity profile permits a two-dimensional library approach that is not feasible with 6-methoxyisoquinolin-5-amine (no 1-position reactivity) or 1-chloroisoquinolin-5-amine (fewer H-bond acceptor options). The computed LogP of 2.4 positions elaborated analogs favorably within typical kinase inhibitor property space . For Rho kinase (ROCK) programs specifically, the 5-aminoisoquinoline scaffold has precedent as a core recognition element, with N-(1-(4-chlorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine achieving an IC₅₀ of 65 nM against Rho kinase .

MAO-A/B Selectivity Profiling from 6-Methoxyisoquinoline Core

For neuroscience programs investigating monoamine oxidase modulation, this compound provides a 6-methoxyisoquinoline core—a substructure associated with MAO-A inhibitory activity (class reference: N-methyl-6-methoxyisoquinolinium ion, MAO-A IC₅₀ = 0.81 μM)—with functional handles for systematic SAR exploration at both the 1- and 5-positions . This contrasts with the simpler 6-methoxyisoquinoline or 6-methoxyisoquinolin-5-amine, which lack the 1-position diversification capability, and with 1-chloroisoquinolin-5-amine, which lacks the 6-methoxy group implicated in MAO-A potency. The ability to independently vary substituents at positions 1 and 5 while maintaining the 6-OMe pharmacophore makes this compound a strategic choice for probing MAO-A vs. MAO-B selectivity determinants.

Late-Stage Radiolabeling or Bioconjugation via 1-Chloro Handle

The aryl chloride at the 1-position of the isoquinoline ring is reactive under mild Pd-catalyzed conditions, enabling late-stage introduction of functional tags (biotin, fluorophores, photoaffinity labels) or isotopic labels (¹¹C, ¹⁸F via halogen exchange or Stille-type coupling) after the 5-amine has been elaborated into the desired pharmacophore. This sequential functionalization strategy—amine derivatization first, then 1-position tagging—is uniquely enabled by the 1-Cl/5-NH₂ bifunctional architecture and is not accessible with 6-methoxyisoquinolin-5-amine (no halogen) or 1-chloro-6-methoxyisoquinoline (no amine handle) . For chemical biology probe development, this compound offers a distinct procurement advantage over close analogs that require additional synthetic steps to install a reactive handle.

Procurement Purity and GHS06 Safety Requirements

When ordering 1-chloro-6-methoxyisoquinolin-5-amine (CAS 1894125-11-1), users should specify 98% minimum purity as available from Leyan (Product No. 1972776) and plan for GHS06-compliant storage and handling . The compound is classified under UN 2811 (toxic solids, organic, n.o.s.), Packing Group III, requiring appropriate ventilation, personal protective equipment, and dangerous goods shipping protocols. For laboratories that cannot accommodate GHS06 materials, the structurally related but less hazardous 6-methoxyisoquinolin-5-amine (98%, CAS 72677-90-8) may serve as an alternative scaffold, but it lacks the critical 1-chloro cross-coupling handle and exhibits different lipophilicity (XLogP ≈ 1.4 vs. 2.4) . The procurement decision must therefore balance synthetic requirements against safety infrastructure constraints.

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